3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione
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Overview
Description
3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione is an organic compound that belongs to the class of aromatic ketones It features a morpholine ring attached to a phenyl group, which is further connected to a propane-1,2-dione moiety with two ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the preparation of the morpholine derivative by reacting morpholine with a suitable phenyl halide under basic conditions.
Attachment of the Propane-1,2-dione Moiety: The morpholine derivative is then reacted with a propane-1,2-dione precursor in the presence of a catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound features a morpholine ring and is used in similar applications.
3-(4-Morpholin-4-yl-phenylamino)-1-(2-trifluoromethyl-phenyl)-pyrrolidine-2,5-dione: Another compound with a morpholine ring, used in medicinal chemistry.
Uniqueness
3,3-Diethoxy-1-[4-(morpholin-4-yl)phenyl]propane-1,2-dione is unique due to its specific structural features, such as the presence of two ethoxy groups and a propane-1,2-dione moiety
Properties
CAS No. |
825622-34-2 |
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Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3,3-diethoxy-1-(4-morpholin-4-ylphenyl)propane-1,2-dione |
InChI |
InChI=1S/C17H23NO5/c1-3-22-17(23-4-2)16(20)15(19)13-5-7-14(8-6-13)18-9-11-21-12-10-18/h5-8,17H,3-4,9-12H2,1-2H3 |
InChI Key |
MEHNFEAYZOAVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C(=O)C1=CC=C(C=C1)N2CCOCC2)OCC |
Origin of Product |
United States |
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